![molecular formula C28H32N2O6 B2517350 5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid CAS No. 1823411-67-1](/img/structure/B2517350.png)
5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid is a useful research compound. Its molecular formula is C28H32N2O6 and its molecular weight is 492.572. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid (commonly referred to as Fmoc-HP) is a synthetic compound notable for its structural complexity and potential biological applications. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxycarbonyl (Boc) moiety that enhance its stability and reactivity. This article explores the biological activity of Fmoc-HP through various studies and findings.
Property | Value |
---|---|
Molecular Formula | C27H30N2O6 |
Molecular Weight | 478.5 g/mol |
CAS Number | 2377031-23-5 |
IUPAC Name | (3aR,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid |
Synthesis
The synthesis of Fmoc-HP typically involves multi-step reactions including cyclization and the introduction of protective groups. The use of strong bases such as sodium hydride and solvents like dimethylformamide (DMF) is common in these processes. The unique structure of Fmoc-HP is attributed to the combination of the fluorenylmethoxycarbonyl and tert-butoxycarbonyl groups which confer specific properties beneficial for biological applications.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of compounds related to Fmoc derivatives. For instance, derivatives synthesized from fluorenyl-hydrazinthiazoles demonstrated significant antimicrobial activity against multidrug-resistant strains. Although specific data on Fmoc-HP's antimicrobial efficacy is limited, related compounds have shown minimum inhibitory concentrations (MICs) against Gram-positive bacteria exceeding 256 μg/mL .
Enzyme Inhibition
Fmoc derivatives are often explored for their potential as enzyme inhibitors. The structural features of Fmoc-HP suggest it may interact with various biological targets. For example, similar compounds have been studied for their ability to inhibit enzymes involved in bacterial resistance mechanisms.
Cytotoxicity Studies
Cytotoxicity assays are critical in assessing the safety profile of new compounds. Preliminary studies indicate that Fmoc derivatives exhibit varying levels of cytotoxicity against cancer cell lines. The specific cytotoxic effects of Fmoc-HP require further investigation to determine its therapeutic potential.
Case Studies
- Antimicrobial Evaluation : A study synthesized several fluorenyl-hydrazinthiazole derivatives and tested them against multidrug-resistant bacterial strains. While some showed promising activity against Gram-positive bacteria like Staphylococcus aureus, others did not exhibit significant effects against Gram-negative pathogens .
- Enzyme Inhibition Research : Investigations into similar compounds have revealed their potential as inhibitors of bacterial enzymes responsible for antibiotic resistance. The structural motifs present in Fmoc derivatives suggest a similar mechanism may be applicable to Fmoc-HP.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how are intermediates purified?
The synthesis typically involves multi-step protection/deprotection strategies. For example, Fmoc (9H-fluoren-9-ylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) groups are introduced sequentially to protect reactive amines. Key steps include:
- Use of triethylamine or diisopropylethylamine as bases in anhydrous solvents (e.g., CCl₄ or DMF) .
- Purification via silica gel chromatography, with yields ranging from 69% to 95% depending on reaction optimization .
- Final characterization using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How is the compound’s stereochemical configuration validated?
Chiral centers are confirmed using:
- Polarimetry to measure optical rotation.
- X-ray crystallography for absolute configuration (if crystals are obtainable).
- Comparative analysis of coupling constants in ¹H-NMR spectra against known stereoisomers .
Q. What are the primary applications of this compound in peptide synthesis?
The Fmoc group enables temporary amine protection during solid-phase peptide synthesis (SPPS), while the Boc group offers acid-labile protection. The pyrrolo[3,4-c]pyridine scaffold may serve as a constrained backbone mimic to enhance peptide stability or bioactivity .
Advanced Research Questions
Q. How can reaction yields be optimized in large-scale synthesis?
- Solvent selection: Anhydrous DMF or THF minimizes side reactions.
- Catalyst use: Palladium or nickel catalysts improve coupling efficiency in heterocyclic ring formation .
- Temperature control: Low temperatures (−20°C to 0°C) reduce epimerization risks .
- Real-time monitoring: Employ inline FTIR or HPLC to track reaction progress .
Q. What strategies mitigate stability issues during storage?
- Store under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis of the Boc group.
- Lyophilize the compound to enhance shelf life .
- Conduct accelerated stability studies (40°C/75% RH for 1 month) to identify degradation pathways .
Q. How is computational modeling used to predict reactivity or bioactivity?
- Quantum chemical calculations: Density Functional Theory (DFT) models predict electron density distribution in the pyrrolo-pyridine ring, guiding functionalization sites .
- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic analogs for testing .
Q. How are contradictions in spectroscopic data resolved?
- Dynamic NMR: Detect conformational exchange broadening in pyrrolidine/pyridine rings.
- 2D-COSY/TOCSY: Resolve overlapping proton signals in complex heterocycles .
- Isotopic labeling: Use ¹⁵N or ¹³C-enriched precursors to clarify ambiguous peaks .
Q. What methods assess bioactivity in early-stage drug discovery?
- In vitro assays: Measure inhibition of target proteins (e.g., kinases) via fluorescence polarization or SPR .
- Metabolic stability: Use liver microsomes to evaluate susceptibility to cytochrome P450 enzymes .
- Permeability: Caco-2 cell monolayers predict intestinal absorption potential .
Q. Methodological Tables
Table 1: Key Synthetic Parameters
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Fmoc Protection | Triethylamine, CCl₄, RT, 12h | 69 | 95% |
Boc Protection | Diisopropylethylamine, DMF, 0°C, 6h | 75 | 98% |
Cyclization | Pd(PPh₃)₄, THF, reflux | 82 | 99% |
Table 2: Stability Under Stress Conditions
Condition | Degradation Products Identified (LC-MS) | Half-Life |
---|---|---|
Acidic (pH 2) | Fmoc-deprotected intermediate | 8h |
Oxidative (H₂O₂) | Sulfoxide derivatives | 24h |
Propiedades
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O6/c1-27(2,3)36-26(34)30-15-18-14-29(13-12-28(18,17-30)24(31)32)25(33)35-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,12-17H2,1-3H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDFHYVWWKYHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.